molecular formula C12H15NO B7628405 N-(2-methylphenyl)cyclobutanecarboxamide

N-(2-methylphenyl)cyclobutanecarboxamide

Cat. No. B7628405
M. Wt: 189.25 g/mol
InChI Key: XAJAMAUHXGKZAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methylphenyl)cyclobutanecarboxamide, commonly known as BAY 38-3441, is a synthetic compound that belongs to the class of cannabinoids. It is a potent and selective agonist for the CB2 receptor, which is found mainly in the immune system and peripheral tissues. BAY 38-3441 has gained significant attention in scientific research due to its potential applications in the treatment of various diseases.

Mechanism of Action

BAY 38-3441 acts as a selective agonist for the CB2 receptor, which is found mainly in the immune system and peripheral tissues. Activation of the CB2 receptor by BAY 38-3441 leads to a reduction in inflammation, pain, and oxidative stress. It also modulates the immune response and has been shown to have neuroprotective effects.
Biochemical and Physiological Effects:
BAY 38-3441 has been shown to have anti-inflammatory and analgesic effects in various animal models of inflammation and pain. It has also been shown to reduce oxidative stress and modulate the immune response. In addition, it has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

BAY 38-3441 is a potent and selective agonist for the CB2 receptor, which makes it a valuable tool for studying the role of the CB2 receptor in various physiological and pathological processes. However, its use is limited by its high cost and limited availability.

Future Directions

Further research is needed to fully understand the potential applications of BAY 38-3441 in the treatment of various diseases. Future studies should focus on optimizing the synthesis of BAY 38-3441 to reduce its cost and increase its availability. In addition, further studies are needed to investigate the potential side effects of BAY 38-3441 and its long-term safety profile. Finally, future studies should focus on developing novel CB2 receptor agonists with improved pharmacological properties.

Synthesis Methods

BAY 38-3441 can be synthesized by reacting 2-methylphenylcyclobutanecarboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and N,N-dimethylformamide (DMF) to form the corresponding amide.

Scientific Research Applications

BAY 38-3441 has been extensively studied for its potential applications in the treatment of various diseases. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects. It has also been studied for its potential applications in the treatment of cancer, autoimmune diseases, and neurodegenerative diseases.

properties

IUPAC Name

N-(2-methylphenyl)cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-9-5-2-3-8-11(9)13-12(14)10-6-4-7-10/h2-3,5,8,10H,4,6-7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAJAMAUHXGKZAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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